molecular formula C13H14N2O2 B4099266 1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile

1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile

Cat. No.: B4099266
M. Wt: 230.26 g/mol
InChI Key: GYAYRWGMDFZAEF-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile is a complex organic compound with a unique structure that includes a hydroxyethyl group, a phenyl ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-phenylpyrrolidine with ethylene oxide to introduce the hydroxyethyl group. This is followed by oxidation to form the ketone and subsequent nitrile formation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 2-phenylpyrrolidine-5-carboxylic acid, while reduction of the ketone group can produce 1-(2-hydroxyethyl)-2-phenylpyrrolidine-5-ol.

Scientific Research Applications

1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes involved in cell proliferation. The hydroxyethyl group can form hydrogen bonds with target proteins, while the phenyl ring can engage in hydrophobic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrrolidine: Lacks the hydroxyethyl and nitrile groups, making it less versatile in chemical reactions.

    1-(2-Hydroxyethyl)-2-phenylpyrrolidine: Similar structure but lacks the ketone and nitrile groups, affecting its reactivity and applications.

    5-Oxo-2-phenylpyrrolidine-2-carbonitrile: Lacks the hydroxyethyl group, which limits its potential interactions in biological systems.

Uniqueness

1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-10-13(11-4-2-1-3-5-11)7-6-12(17)15(13)8-9-16/h1-5,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYRWGMDFZAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1=O)CCO)(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile
Reactant of Route 2
1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile
Reactant of Route 3
1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile
Reactant of Route 4
1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile
Reactant of Route 5
1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile
Reactant of Route 6
1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile

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